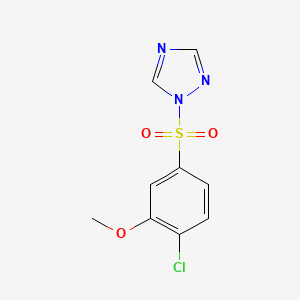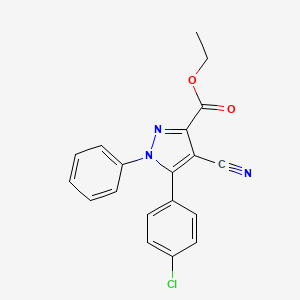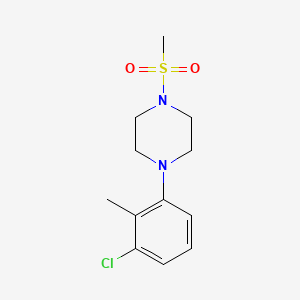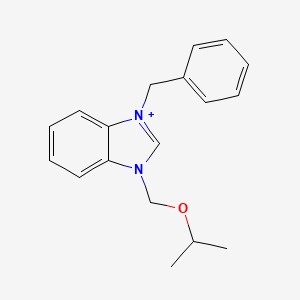![molecular formula C23H20N4O6S B13369817 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13369817.png)
2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is a complex organic compound that features a benzofuran core, a triazolo-thiadiazole moiety, and a phenyl ethyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazolo-Thiadiazole Moiety: This step involves the reaction of the benzofuran derivative with triazole and thiadiazole precursors, often in the presence of a catalyst such as piperidine.
Attachment of the Phenyl Ethyl Carbonate Group: This final step can be performed using carbonate reagents under mild conditions to avoid decomposition of the sensitive triazolo-thiadiazole structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The triazolo-thiadiazole moiety can be reduced under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazolo-thiadiazole derivatives.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets to understand its mechanism of action.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, while the triazolo-thiadiazole moiety can modulate these interactions through hydrogen bonding or hydrophobic interactions . The phenyl ethyl carbonate group may enhance the compound’s bioavailability and stability .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin, which are used in the treatment of skin diseases.
Triazolo-Thiadiazole Derivatives: Compounds with similar triazolo-thiadiazole structures that exhibit antimicrobial or anticancer activities.
Uniqueness
2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is unique due to its combination of a benzofuran core, a triazolo-thiadiazole moiety, and a phenyl ethyl carbonate group. This unique structure provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C23H20N4O6S |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
[2,6-dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl] ethyl carbonate |
InChI |
InChI=1S/C23H20N4O6S/c1-5-31-23(28)33-19-16(29-3)10-13(11-17(19)30-4)21-26-27-20(24-25-22(27)34-21)18-12(2)14-8-6-7-9-15(14)32-18/h6-11H,5H2,1-4H3 |
Clave InChI |
LMAFVIMATLOXOU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=C(C=C(C=C1OC)C2=NN3C(=NN=C3S2)C4=C(C5=CC=CC=C5O4)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B13369738.png)
![Methyl 8-isopropyl-4-(2-methyl-1-piperidinyl)-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13369746.png)
![8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B13369752.png)
![5-phenyl-3-(2-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369759.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369761.png)


![1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine](/img/structure/B13369781.png)

![1-{2-[2-Hydroxy-3-(pyrrolidin-1-yl)propoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B13369803.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369806.png)
![Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369814.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369823.png)

